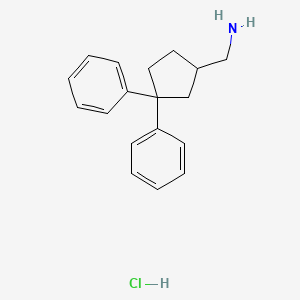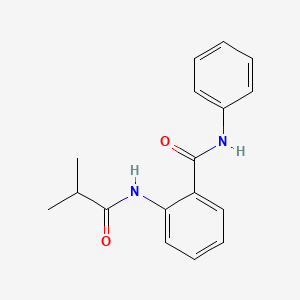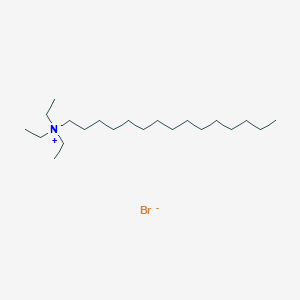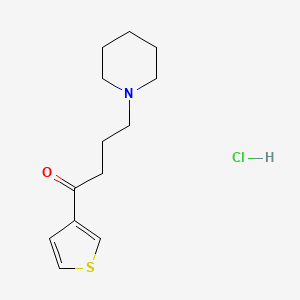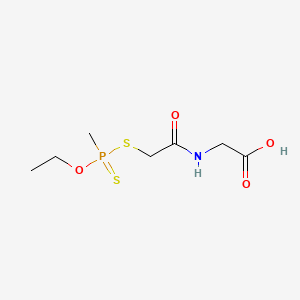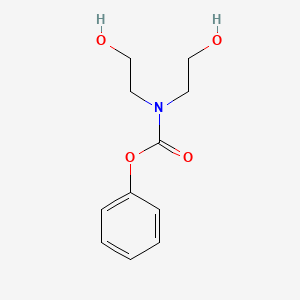
Phenyl bis(2-hydroxyethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl bis(2-hydroxyethyl)carbamate is an organic compound belonging to the carbamate family Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and polymer chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Phenyl bis(2-hydroxyethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with 2-hydroxyethyl alcohol under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors and continuous flow systems. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Phenyl bis(2-hydroxyethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert it into simpler carbamate structures.
Substitution: It can undergo nucleophilic substitution reactions, where the phenyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl carbamate derivatives, while substitution reactions can produce a variety of functionalized carbamates .
Aplicaciones Científicas De Investigación
Phenyl bis(2-hydroxyethyl)carbamate has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of phenyl bis(2-hydroxyethyl)carbamate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by forming stable carbamate-enzyme complexes. This interaction disrupts the normal function of the enzyme, leading to various biological effects . The compound’s reactivity with nucleophiles also plays a crucial role in its mechanism of action .
Comparación Con Compuestos Similares
- Phenyl carbamate
- Ethyl carbamate
- Methyl carbamate
Comparison: Phenyl bis(2-hydroxyethyl)carbamate is unique due to its bis(2-hydroxyethyl) functional groups, which provide additional reactivity and versatility compared to simpler carbamates. This makes it particularly useful in applications requiring multiple reactive sites .
Propiedades
Número CAS |
34085-53-5 |
|---|---|
Fórmula molecular |
C11H15NO4 |
Peso molecular |
225.24 g/mol |
Nombre IUPAC |
phenyl N,N-bis(2-hydroxyethyl)carbamate |
InChI |
InChI=1S/C11H15NO4/c13-8-6-12(7-9-14)11(15)16-10-4-2-1-3-5-10/h1-5,13-14H,6-9H2 |
Clave InChI |
VJNUXILTLSMHSV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC(=O)N(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


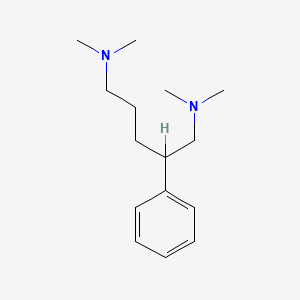
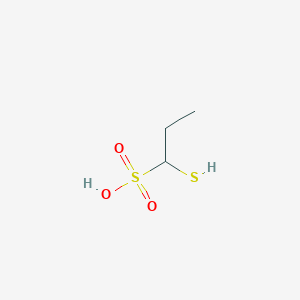

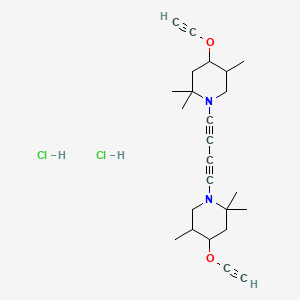
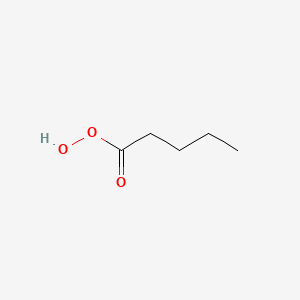
![(4S,4aS)-4-Methylhexahydro-1H,3H-pyrido[1,2-c][1,3]oxazine](/img/structure/B14676160.png)
